molecular formula C7H7BrN2O2 B6300887 Methyl 6-bromo-5-methylpyridazine-3-carboxylate, 95% CAS No. 2135332-83-9

Methyl 6-bromo-5-methylpyridazine-3-carboxylate, 95%

Cat. No. B6300887
CAS RN: 2135332-83-9
M. Wt: 231.05 g/mol
InChI Key: KTBAZPKIYVZGQR-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-5-methylpyridazine-3-carboxylate” is a chemical compound with the CAS Number: 2135332-83-9 . It has a molecular weight of 231.05 and its IUPAC name is methyl 6-bromo-5-methylpyridazine-3-carboxylate . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “Methyl 6-bromo-5-methylpyridazine-3-carboxylate” is 1S/C7H7BrN2O2/c1-4-3-5(7(11)12-2)9-10-6(4)8/h3H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 6-bromo-5-methylpyridazine-3-carboxylate” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 231.05 .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 6-bromo-5-methylpyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-3-5(7(11)12-2)9-10-6(4)8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBAZPKIYVZGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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